(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol
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Overview
Description
(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with a phenyl group attached to the methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridines as starting materials, which are then subjected to various substitution reactions to introduce the desired substituents . The reaction conditions often include the use of strong bases and specific solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of (3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reaction conditions often involve specific solvents and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2-fluoropyridin-4-yl)(phenyl)methanol: Similar in structure but with different positions of the chloro and fluoro substituents.
(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanone: Contains a ketone group instead of a methanol moiety.
Uniqueness
(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of chloro and fluoro substituents, along with the phenyl group, provides distinct properties that differentiate it from other similar compounds .
Biological Activity
(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It consists of a pyridine ring substituted with both chlorine and fluorine atoms, along with a phenyl group linked through a methanol moiety. The presence of halogen substituents enhances its chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : The halogen atoms can modify lipophilicity and binding affinities, potentially enhancing interactions with receptors.
- Cellular Uptake : Its structure may facilitate cellular uptake, leading to increased bioavailability.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Studies on related pyridine derivatives indicate potential anticancer effects, possibly through apoptosis induction in cancer cells.
- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties, particularly in neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
Compound Name | Structure Overview | Notable Activity |
---|---|---|
4-Fluorophenol | A phenolic compound with antibacterial properties | Antimicrobial |
3-Chloropyridine | A pyridine derivative used in pharmaceuticals | Diverse biological activities |
5-Fluorouracil | A fluorinated pyrimidine used in cancer therapy | Anticancer |
This table highlights how slight structural modifications can lead to significant differences in biological efficacy.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that similar compounds exhibited significant antibacterial activity against Gram-positive bacteria, indicating that this compound may possess similar properties .
- Anticancer Activity : Research involving pyridine derivatives showed that they could induce apoptosis in various cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways .
- Neuroprotective Studies : Investigations into fluorinated compounds indicated potential neuroprotective effects, particularly against oxidative stress-induced neuronal damage .
Properties
Molecular Formula |
C12H9ClFNO |
---|---|
Molecular Weight |
237.66 g/mol |
IUPAC Name |
(3-chloro-4-fluoropyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H9ClFNO/c13-10-9(14)6-7-15-11(10)12(16)8-4-2-1-3-5-8/h1-7,12,16H |
InChI Key |
JDDCUZBMDZOZOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CC(=C2Cl)F)O |
Origin of Product |
United States |
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